2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride
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Overview
Description
Streptonigrin is an aminoquinone antitumor and antibacterial antibiotic produced by the bacterium Streptomyces flocculus . It was first isolated in 1959 by Rao and Cullen . Streptonigrin has garnered significant interest due to its potent antitumor properties, although its high toxicity has limited its clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves constructing a key pentasubstituted pyridine fragment using ring-closing metathesis . Two synthetic routes have been developed, both relying on ring-closing metathesis but differing in the substitution and complexity of the precursor to cyclization . The second-generation approach ultimately furnishes streptonigrin in 14 linear steps with an 11% overall yield from inexpensive ethyl glyoxalate .
Industrial Production Methods: Industrial production of streptonigrin typically involves fermentation processes using Streptomyces flocculus. The antibiotic is isolated from the broth filtrates of the cultured bacterium .
Chemical Reactions Analysis
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Methylation of streptonigrin results in the formation of non-acidic compounds containing new O-methyl groups.
Major Products: The major products formed from these reactions include semiquinone or hydroquinone intermediates and various methylated derivatives .
Scientific Research Applications
Streptonigrin has a wide range of scientific research applications:
Mechanism of Action
Streptonigrin exerts its effects by binding irreversibly to DNA in the presence of certain metal cations . It is then activated via a one- or two-electron reductase with NAD(P)H as a cofactor, forming a semiquinone or hydroquinone intermediate . This activation leads to DNA strand breakage, inhibition of DNA synthesis, and induction of apoptosis through mechanisms involving nuclear factor kappa B (NF-κB) .
Comparison with Similar Compounds
Streptonigrin is unique due to its potent antitumor and antibacterial properties, as well as its high toxicity . Similar compounds include:
Mitomycin C: Another antibiotic with antitumor activity that contains an aminoquinone ring with a heterocyclic system.
Lavendamycin: A structurally related compound that shares similar biosynthetic pathways.
Bruneomycin: An antibiotic isolated from Actinomyces albus var.
Streptonigrin’s uniqueness lies in its broad-spectrum anticancer activity and its ability to promote heterochromatin formation at low concentrations .
Properties
CAS No. |
100311-12-4 |
---|---|
Molecular Formula |
C16H27ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-3-propoxybenzoate;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(7-8-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H |
InChI Key |
SENDDLZRSZXUBH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCCN(CC)CC)N.Cl |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] |
Synonyms |
4-Amino-3-propoxy-benzoic acid 2-(diethylamino)ethyl ester hydrochlori de |
Origin of Product |
United States |
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